molecular formula C15H15ClFN3O2S B2685230 5-((3-Chloro-4-fluorophenyl)sulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2034418-87-4

5-((3-Chloro-4-fluorophenyl)sulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No. B2685230
CAS RN: 2034418-87-4
M. Wt: 355.81
InChI Key: QPYJNNROLJQHTI-UHFFFAOYSA-N
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Description

The compound “5-((3-Chloro-4-fluorophenyl)sulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrazine core, which is a type of nitrogen-containing heterocyclic compound . The molecule also features a sulfonyl group attached to a chloro-fluorophenyl ring, and a cyclopropyl group .


Molecular Structure Analysis

The molecular formula of the compound is C17H15ClFN5O3S2 . It has a molecular weight of 455.9 g/mol . The InChI and SMILES strings provide a textual representation of the molecule’s structure .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 455.9 g/mol, an XLogP3-AA of 1.6, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 9, a rotatable bond count of 7, an exact mass of 455.0288876 g/mol, a monoisotopic mass of 455.0288876 g/mol, a topological polar surface area of 151 Ų, and a heavy atom count of 29 .

Scientific Research Applications

Antimicrobial and Antitubercular Activities

Compounds with structures similar to 5-((3-Chloro-4-fluorophenyl)sulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine have been synthesized and evaluated for their antimicrobial and antitubercular activities. For instance, benzene sulfonamide pyrazole oxadiazole derivatives exhibited significant antimicrobial as well as antitubercular activities against various bacterial strains and Mycobacterium tuberculosis, respectively, highlighting their potential as therapeutic agents in treating infections and tuberculosis (Shingare et al., 2022). Additionally, novel heterocyclic compounds containing a sulfonamido moiety have shown high antibacterial activity, indicating their promise as antibacterial agents (Azab et al., 2013).

Anticancer Activity

Research on related compounds also demonstrates potential anticancer activities. For example, novel fluoro-substituted benzo[b]pyran derivatives have been synthesized and tested against human cancer cell lines, showing anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005). This suggests that compounds within this chemical class could be promising candidates for the development of new anticancer therapeutics.

Synthesis and Characterization

The synthesis and characterization of these compounds are crucial for understanding their potential applications. Research has focused on developing efficient synthetic strategies for fluorinated pyrazoles, which are valuable as building blocks in medicinal chemistry due to their additional functional groups that allow further functionalization (Surmont et al., 2011). Such synthetic approaches enable the exploration of diverse biological activities and the development of novel therapeutic agents.

Mechanism of Action

properties

IUPAC Name

5-(3-chloro-4-fluorophenyl)sulfonyl-2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFN3O2S/c16-13-8-12(3-4-14(13)17)23(21,22)19-5-6-20-11(9-19)7-15(18-20)10-1-2-10/h3-4,7-8,10H,1-2,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYJNNROLJQHTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3CCN(CC3=C2)S(=O)(=O)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((3-Chloro-4-fluorophenyl)sulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

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